YYA-021

Vue d'ensemble

Description

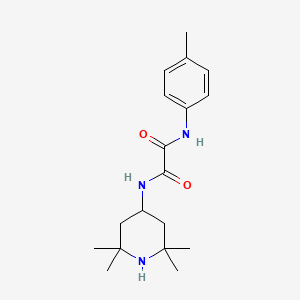

N-(4-Methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide (NMPO) is an organic molecule that has been studied extensively in recent years due to its potential applications in both in vivo and in vitro experiments. It is a small molecule that has been used as a model compound in a variety of biochemical and physiological studies, as well as being a potential therapeutic agent. NMPO has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. It has been studied for its potential use in cancer therapy, as well as its potential to be used as a diagnostic tool.

Applications De Recherche Scientifique

Inhibition du VIH

YYA-021 est un mimétique de CD4 de petite molécule qui inhibe l'entrée du VIH . Il inhibe de manière compétitive l'interaction entre gp120, une glycoprotéine d'enveloppe virale du VIH, et CD4, une protéine de surface cellulaire . Cette inhibition empêche le VIH de pénétrer dans les cellules cibles .

Neutralisation synergique

Dans les cellules TZM-bl infectées par l'isolat de virus d'immunodéficience humaine simien-humain MNA (SHIV MNA) ou les virus pseudotypés VIH-1 MNA, this compound a inhibé l'entrée des Envs de SHIV MNA et de VIH-1 . Il a été suggéré que this compound a un effet de neutralisation synergique lorsqu'il est combiné à KD-247, un mAb anti-boucle V3 .

Pharmacocinétique

Des études ont été menées sur la pharmacocinétique de this compound. Chez les rats Jcl:SD, la dose maximale tolérée de this compound.HCl était de 2,5 mg . Lorsqu'il est administré par injection dans la veine de la queue, this compound a montré une distribution tissulaire étendue en raison de son caractère hydrophobe .

Développement préclinique

This compound a été initialement développé par l'Université de médecine et de dentisterie de Tokyo . Son statut de R&D mondial le plus élevé est préclinique, avec des indications actives dans les infections à VIH .

Utilisation en électronique organique

Un composé similaire à this compound, TEMPO (2,2,6,6-tétraméthylpipéridine-1-oxyle), a été utilisé en électronique organique en raison de ses propriétés électrochimiques . Il est possible que this compound puisse avoir des applications similaires.

Utilisation en polymérisation radicalaire

Encore une fois, un composé similaire, TEMPO, a été utilisé en polymérisation radicalaire . Compte tenu des similitudes structurelles, this compound pourrait potentiellement être utilisé dans des applications similaires.

Mécanisme D'action

Target of Action

YYA-021, also known as N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide or N1-(2,2,6,6-tetramethylpiperidin-4-yl)-N2-p-tolyloxalamide, is a small-molecule CD4 mimic . The primary target of this compound is the gp120 envelope glycoprotein of the Human Immunodeficiency Virus type 1 (HIV-1) . This glycoprotein is crucial for the virus’s ability to infect host cells .

Mode of Action

The mode of action of this compound involves the competitive inhibition of the interaction between gp120 and the CD4 receptor on the surface of host cells . By mimicking CD4, this compound binds to gp120, preventing the virus from attaching to the CD4 receptors and thereby inhibiting HIV entry into the cells .

Biochemical Pathways

The inhibition of the gp120-CD4 interaction disrupts the early stages of the HIV life cycle, specifically the entry of the virus into host cells . This disruption prevents the downstream effects of viral replication within the host cells, thereby mitigating the spread of the virus.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats and rhesus macaques . The compound exhibits wide tissue distribution and relatively high distribution volumes, which may be due to its hydrophobicity . A few hours after intravenous administration, both plasma concentrations of this compound maintained micromolar levels , suggesting potential for intravenous administration when used in combination with anti-gp120 monoclonal antibodies .

Result of Action

The result of this compound’s action is the inhibition of HIV entry into cells, which has been demonstrated to have high anti-HIV activity and low cytotoxicity . This inhibition can prevent the spread of the virus within the host, potentially slowing the progression of the disease.

Analyse Biochimique

Biochemical Properties

YYA-021 plays a significant role in biochemical reactions, particularly in the context of HIV infection. It interacts with the gp120 protein on the HIV virus, preventing it from binding to the CD4 receptor on human immune cells . This interaction is competitive, meaning that this compound and gp120 compete for the same binding site on the CD4 molecule .

Cellular Effects

The primary cellular effect of this compound is the prevention of HIV entry into cells. By inhibiting the interaction between gp120 and CD4, this compound prevents the virus from gaining entry into the cell, thereby halting the progression of the infection . This has implications for cell signaling pathways, gene expression, and cellular metabolism, as the presence of the virus within the cell can significantly disrupt these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CD4 molecule on human immune cells. This binding prevents the gp120 protein on the HIV virus from interacting with CD4, a necessary step for the virus to enter the cell . This mechanism of action represents a form of enzyme inhibition, as the CD4 molecule acts as a receptor that facilitates the entry of the virus into the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time . The compound does not degrade significantly and continues to inhibit HIV entry into cells effectively . Long-term effects on cellular function, such as changes in cell signaling pathways or gene expression, have not been reported .

Propriétés

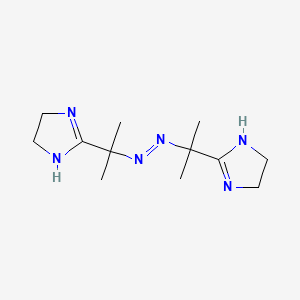

IUPAC Name |

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAGJQPDCPRMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

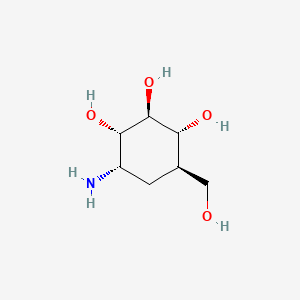

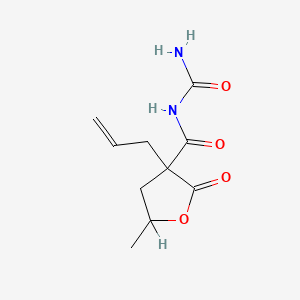

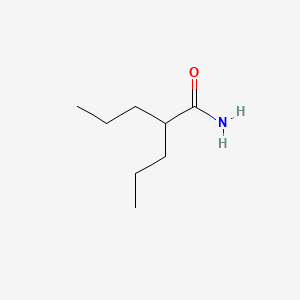

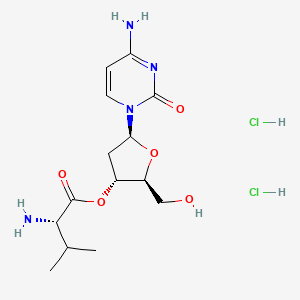

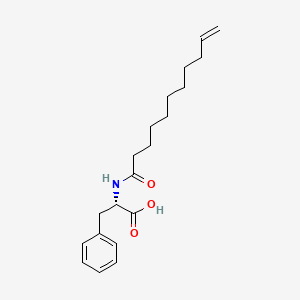

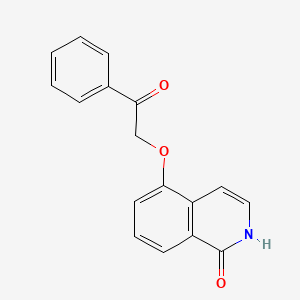

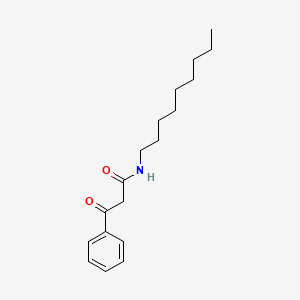

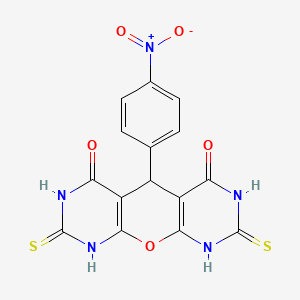

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B1683453.png)

![(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene](/img/structure/B1683464.png)